molecular formula C11H7Cl4NO2 B1210457 Pyroxyfur CAS No. 70166-48-2

Pyroxyfur

Cat. No. B1210457
CAS RN: 70166-48-2
M. Wt: 327 g/mol
InChI Key: OGBSAJWRIPNIER-UHFFFAOYSA-N
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Patent
US04143144

Procedure details

To 5.5 grams (0.115 mole) of hexane washed sodium hydride in 100 mls of dimethoxyethane was added over a 25 minute period, 11.28 grams (0.115 mole) of 2-(hydroxymethyl)furan dissolved in 30 mls of dimethoxyethane. An additional 25 mls of dimethoxyethane was added and the mixture heated to 50° C. for about 10 minutes. To this mixture was added 26.54 grams (0.1 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine dissolved in 100 mls of dimethoxyethane. The mixture was heated under reflux (83° C.) for about 2.5 hours and the reaction mixture added to 600 mls of water and extracted with methylene chloride. The methylene chloride was evaporated from the extract leaving a black oil. This oil was distilled under reduced pressure to obtain 19.05 grams of the desired 2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine product. The product, an oil, had a refractive index of n 25/d = 1.5722 and upon analysis was found to have carbon, hydrogen, nitrogen and chlorine contents of 41.19, 2.50, 4.23 and 42.49 percent, respectively, as compared with the theoretical contents of 40.40, 2.16, 4.28 and 43.37 percent, respectively, as calculated for the above named compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
26.54 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CCCCCC.[H-].[Na+].[OH:9][CH2:10][C:11]1[O:12][CH:13]=[CH:14][CH:15]=1.[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([Cl:26])([Cl:25])[Cl:24])[CH:20]=[C:19](Cl)[N:18]=1>C(COC)OC.O>[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([Cl:24])([Cl:25])[Cl:26])[CH:20]=[C:19]([O:9][CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
11.28 g
Type
reactant
Smiles
OCC=1OC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
26.54 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 25 minute period
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (83° C.) for about 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The methylene chloride was evaporated from the extract
CUSTOM
Type
CUSTOM
Details
leaving a black oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OCC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.05 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.